

Application Notes & Protocols: High-Throughput Screening for Novel Erythritol-Producing Yeast Strains

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Compound of Interest

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This document provides detailed application notes and protocols for the high-throughput screening and identification of novel and improved **erythritol**-producing yeast strains.

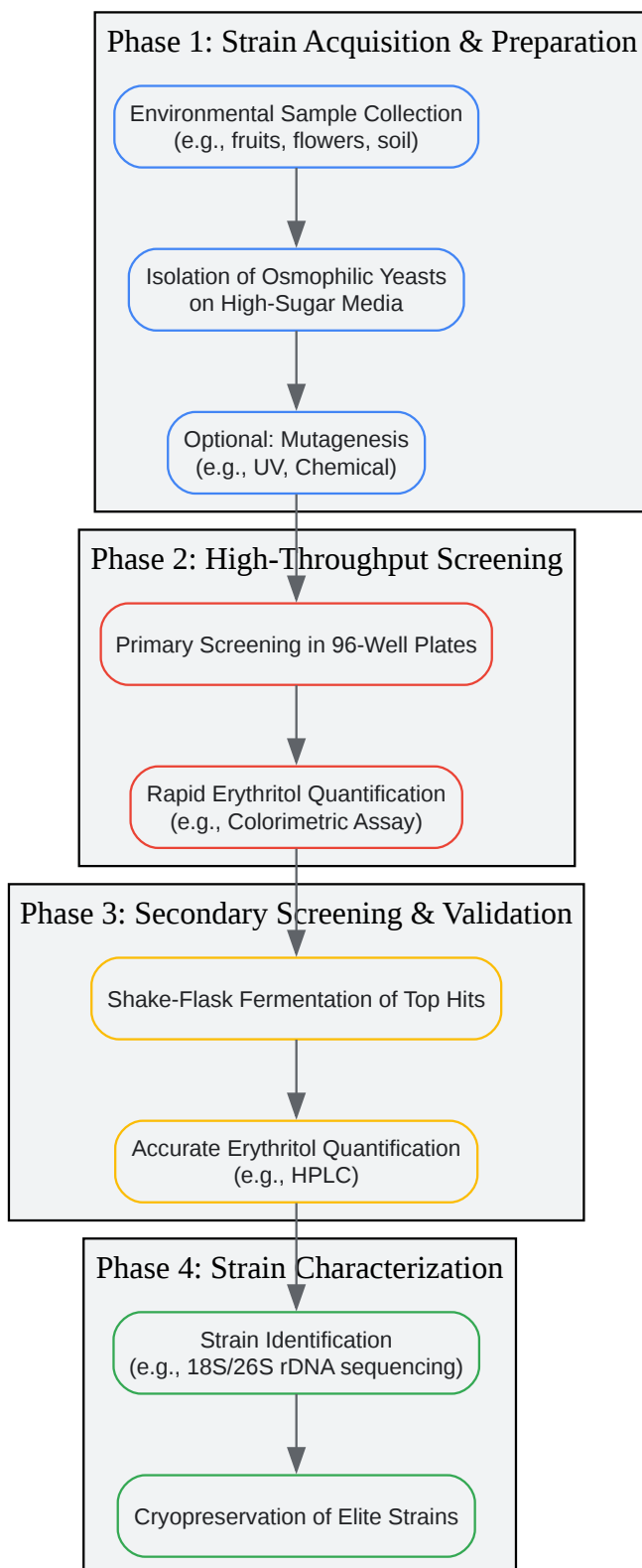
Erythritol, a four-carbon sugar alcohol, is a popular natural sweetener in the food and pharmaceutical industries due to its low-calorie content and non-glycemic properties.[1][2] The demand for efficient microbial production of **erythritol** has driven the development of robust screening platforms to discover high-yield yeast strains.[1][3]

Introduction

Erythritol is produced by various osmophilic yeasts, including species from the genera *Moniliella*, *Yarrowia*, *Candida*, *Pichia*, and *Pseudozyma*, as a response to hyper-osmotic stress.[4][5] The biosynthetic pathway for **erythritol** primarily involves the pentose phosphate pathway (PPP).[3][6] High-throughput screening (HTS) methodologies are essential for efficiently screening large libraries of yeast isolates or mutants to identify strains with superior **erythritol** production capabilities. These methods often involve miniaturized cultivation formats and rapid analytical techniques.[7][8]

I. Experimental Workflow for High-Throughput Screening

The overall workflow for identifying novel **erythritol**-producing yeast strains involves several key stages, from initial sample collection and strain isolation to quantitative analysis of **erythritol** production in promising candidates.

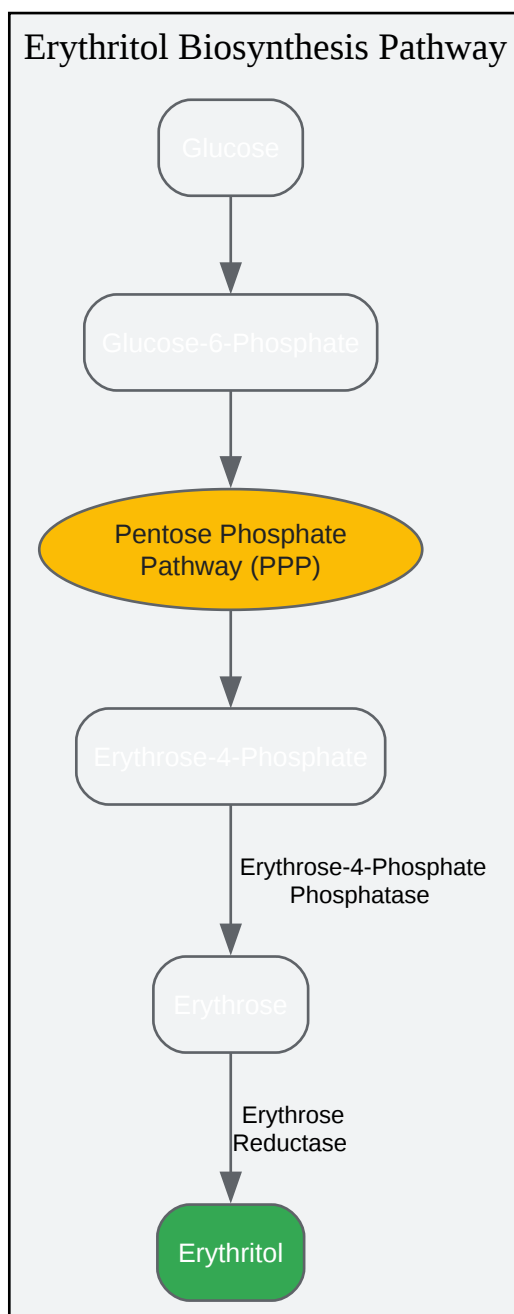


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Caption: High-throughput screening workflow for **erythritol**-producing yeast.

II. Erythritol Biosynthesis Pathway

Erythritol synthesis in yeast is primarily routed through the pentose phosphate pathway (PPP), where glucose is converted to the precursor erythrose-4-phosphate (E4P).^{[3][6]} E4P is then dephosphorylated to erythrose, which is subsequently reduced to **erythritol**.



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Caption: Simplified **erythritol** biosynthesis pathway in yeast.

III. Experimental Protocols

Protocol 1: Isolation of Osmophilic Yeast Strains

This protocol describes the isolation of yeast strains from environmental samples capable of growth in high-sugar environments.

Materials:

- Environmental samples (e.g., honey, pollen, soil, fruits).[9]
- Yeast Extract Peptone Dextrose (YPD) Agar with high glucose concentration (e.g., 30%).[9]
- Sterile water and dilution tubes.
- Incubator.

Procedure:

- Suspend 1 gram of the environmental sample in 9 mL of sterile water and vortex thoroughly.
- Perform a serial dilution of the suspension.
- Plate 100 μ L of each dilution onto high-glucose YPD agar plates.
- Incubate the plates at 28-30°C for 3-5 days.
- Isolate distinct yeast colonies and purify by re-streaking on fresh plates.[10]

Protocol 2: UV Mutagenesis for Strain Improvement

This protocol outlines a general procedure for UV mutagenesis to generate a library of mutant yeast strains with potentially enhanced **erythritol** production.

Materials:

- Yeast cell suspension in sterile saline or phosphate-buffered saline (PBS).

- Sterile petri dishes.
- UV crosslinker or germicidal lamp.
- YPD agar plates for recovery.

Procedure:

- Grow the selected yeast strain in YPD broth to the mid-logarithmic phase.
- Harvest the cells by centrifugation, wash with sterile saline, and resuspend to a concentration of approximately 10^7 cells/mL.
- Transfer 10 mL of the cell suspension to a sterile petri dish.
- Expose the cells to UV irradiation (e.g., 254 nm) for varying durations (e.g., 30, 60, 90, 120 seconds).^[8] The optimal exposure time should be determined to achieve a kill rate of 90-99%.
- Perform serial dilutions of the irradiated cell suspension and plate on YPD agar to determine cell viability and isolate mutant colonies.
- Incubate the plates in the dark at 28-30°C for 2-3 days until colonies appear.

Protocol 3: Primary High-Throughput Screening in 96-Well Plates

This protocol describes the initial screening of a large number of yeast isolates or mutants in a 96-well plate format.

Materials:

- 96-well deep-well plates.
- Screening medium (e.g., containing a high concentration of glucose or glycerol as the carbon source).^{[3][11]}
- Plate shaker incubator.

- Reagents for a colorimetric assay for polyol detection (e.g., periodate-based oxidation).[9]

Procedure:

- Inoculate each well of the 96-well plates containing 1 mL of screening medium with a single yeast colony.
- Incubate the plates at 28-30°C with shaking (e.g., 200 rpm) for 72-120 hours.[12]
- After incubation, centrifuge the plates to pellet the cells.
- Transfer the supernatant to a new 96-well plate for **erythritol** quantification.
- Perform a rapid colorimetric assay to estimate the concentration of polyols, including **erythritol**.
- Select the top-performing strains (e.g., top 5-10%) for secondary screening.

Protocol 4: Secondary Screening in Shake-Flask Fermentation

This protocol is for the validation and more accurate quantification of **erythritol** production by the top candidate strains identified in the primary screen.

Materials:

- 250 mL Erlenmeyer flasks.
- Fermentation medium (optimized for **erythritol** production).
- Shaker incubator.
- HPLC system for **erythritol** analysis.

Procedure:

- Prepare a seed culture of the selected yeast strains by inoculating them in YPD broth and incubating overnight.

- Inoculate 50 mL of fermentation medium in 250 mL flasks with the seed culture to an initial OD600 of 0.1-0.2.
- Incubate the flasks at 30°C with shaking at 200-250 rpm for 5-10 days.[\[13\]](#)
- Withdraw samples periodically to monitor cell growth and **erythritol** production.
- At the end of the fermentation, harvest the culture broth by centrifugation.
- Filter the supernatant and analyze the **erythritol** concentration using HPLC.

Protocol 5: HPLC Quantification of Erythritol

This protocol provides a standard method for the accurate quantification of **erythritol** in fermentation samples.

Materials:

- High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector.
- A suitable column for sugar analysis (e.g., Aminex HPX-87H).
- **Erythritol** standard for calibration curve.
- Mobile phase (e.g., dilute sulfuric acid).
- Syringe filters (0.22 µm).

Procedure:

- Prepare a series of **erythritol** standards of known concentrations to generate a calibration curve.
- Prepare fermentation samples by centrifuging to remove cells and filtering the supernatant through a 0.22 µm syringe filter.[\[10\]](#)
- Inject the standards and samples into the HPLC system.

- Run the analysis under isocratic conditions with the appropriate mobile phase and flow rate.
- Identify and quantify the **erythritol** peak in the samples by comparing the retention time and peak area to the calibration curve.[\[13\]](#)

IV. Data Presentation

Table 1: Erythritol Production by Various Yeast Strains

Yeast Strain	Carbon Source	Titer (g/L)	Yield (g/g)	Productivity (g/L/h)	Reference
Pseudozyma tsukubaensis KN75	Glucose	245	0.61	2.86	[14] [15]
Moniliella megachiliensis TBY 3406.6	Glucose	75.6	N/A	N/A	[13]
Yarrowia lipolytica 5-14-E6	Glycerol	178	N/A	N/A	[8]
Yarrowia divulgata	Glycerol	44	0.33	N/A	[11] [16]
Moniliella acetoabutans E54	Glucose	41.1	0.23	N/A	[9]
Yarrowia lipolytica ATCC 8661	Glycerol	43.2	0.21	N/A	[17]

N/A: Not Available in the cited literature.

Table 2: Effect of Culture Conditions on Erythritol Production by Yarrowia lipolytica mutant C1

Parameter	Condition	Erythritol Titer (g/L)
Glucose Content	250 g/L	~105
300 g/L	~105	
Nitrogen Source	12 g/L Yeast Extract	~98
10 g/L Yeast Extract + 1.5 g/L Urea	~110	
Temperature	30°C	~102
Rotation Speed	200 rpm	~102

Data adapted from a study on *Y. lipolytica* mutant C1.[12]

V. Concluding Remarks

The protocols and data presented here offer a comprehensive guide for the high-throughput screening and identification of superior **erythritol**-producing yeast strains. The successful implementation of this workflow can significantly accelerate the discovery and development of robust industrial strains for the efficient and economical production of **erythritol**. Further optimization of fermentation conditions and metabolic engineering of the identified high-producing strains can lead to even greater improvements in **erythritol** titers, yields, and productivities.

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